molecular formula C24H32N2O5S2 B2919457 2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine CAS No. 865611-83-2

2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine

Cat. No.: B2919457
CAS No.: 865611-83-2
M. Wt: 492.65
InChI Key: USAJDCGEAHETNM-UHFFFAOYSA-N
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Description

2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of 2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine involves multiple steps. One common synthetic route includes the reaction of 2-methylpiperidine with a sulfonyl chloride derivative to form the sulfonyl piperidine intermediate. This intermediate is then reacted with a phenoxybenzenesulfonyl chloride under controlled conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-methyl-1-(4-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenoxy}benzenesulfonyl)piperidine include other piperidine derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S2/c1-19-7-3-5-17-25(19)32(27,28)23-13-9-21(10-14-23)31-22-11-15-24(16-12-22)33(29,30)26-18-6-4-8-20(26)2/h9-16,19-20H,3-8,17-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAJDCGEAHETNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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